molecular formula C18H21NO5S B2776145 4-(3,4-dimethoxybenzenesulfonyl)-2-phenylmorpholine CAS No. 946234-34-0

4-(3,4-dimethoxybenzenesulfonyl)-2-phenylmorpholine

Cat. No.: B2776145
CAS No.: 946234-34-0
M. Wt: 363.43
InChI Key: QUHCAOQGQZHYEG-UHFFFAOYSA-N
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Description

4-(3,4-dimethoxybenzenesulfonyl)-2-phenylmorpholine is an organic compound that features a morpholine ring substituted with a 3,4-dimethoxyphenylsulfonyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dimethoxybenzenesulfonyl)-2-phenylmorpholine typically involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with 2-phenylmorpholine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-dimethoxybenzenesulfonyl)-2-phenylmorpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed to modify the sulfonyl group, potentially converting it to a sulfide or thiol.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-(3,4-dimethoxybenzenesulfonyl)-2-phenylmorpholine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

  • 4-((3,4-Dimethoxyphenyl)sulfonyl)-2-methylmorpholine
  • 4-((3,4-Dimethoxyphenyl)sulfonyl)-2-ethylmorpholine
  • 4-((3,4-Dimethoxyphenyl)sulfonyl)-2-isopropylmorpholine

Uniqueness

4-(3,4-dimethoxybenzenesulfonyl)-2-phenylmorpholine is unique due to the presence of both a 3,4-dimethoxyphenylsulfonyl group and a phenyl group on the morpholine ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

4-(3,4-dimethoxyphenyl)sulfonyl-2-phenylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5S/c1-22-16-9-8-15(12-17(16)23-2)25(20,21)19-10-11-24-18(13-19)14-6-4-3-5-7-14/h3-9,12,18H,10-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUHCAOQGQZHYEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCOC(C2)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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